molecular formula C17H13F3N6O3 B11481946 N-{2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide

N-{2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide

Cat. No.: B11481946
M. Wt: 406.32 g/mol
InChI Key: YUGJZTSBQVLXON-UHFFFAOYSA-N
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Description

N-{2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases/Nucleophiles: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazine ring can lead to the formation of pyrazine N-oxides, while reduction of the oxadiazole ring can yield amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group is known to enhance the biological activity of compounds, making it a candidate for drug development .

Medicine

In medicine, N-{2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide is investigated for its potential therapeutic effects. It may act as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to proteins and enzymes, potentially inhibiting their activity. The oxadiazole ring can interact with nucleophilic sites in biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-{2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide apart is its combination of the trifluoromethyl group, oxadiazole ring, and pyrazine ring. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H13F3N6O3

Molecular Weight

406.32 g/mol

IUPAC Name

N-[2-(pyrazine-2-carbonylamino)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H13F3N6O3/c18-17(19,20)11-3-1-10(2-4-11)13-25-16(29-26-13)15(28)24-8-7-23-14(27)12-9-21-5-6-22-12/h1-6,9H,7-8H2,(H,23,27)(H,24,28)

InChI Key

YUGJZTSBQVLXON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(=O)NCCNC(=O)C3=NC=CN=C3)C(F)(F)F

Origin of Product

United States

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